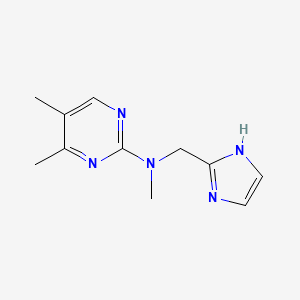
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazole and pyrimidine derivatives.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure that lacks the pyrimidine ring but shares similar chemical properties.
Pyrimidine: Another simpler structure that lacks the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties and biological activities.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine is unique due to the combination of imidazole and pyrimidine rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-6-14-11(15-9(8)2)16(3)7-10-12-4-5-13-10/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWSRHZANTVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-(1-phenylcyclopentyl)methanone](/img/structure/B7054890.png)
![N-[1-(3-chloro-4-methylbenzoyl)piperidin-4-yl]propanamide](/img/structure/B7054898.png)

![2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7054920.png)
![1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7054925.png)
![4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine](/img/structure/B7054937.png)
![[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7054938.png)
![N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide](/img/structure/B7054946.png)
![N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide](/img/structure/B7054953.png)
![N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide](/img/structure/B7054957.png)
![4,5-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B7054982.png)
![1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7054991.png)
![2-N-methyl-5-N-[4-(trifluoromethyl)cyclohexyl]pyridine-2,5-dicarboxamide](/img/structure/B7054995.png)
![4-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7054997.png)
